6-Tert-butylquinolin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
6-tert-butylquinolin-3-amine |
InChI |
InChI=1S/C13H16N2/c1-13(2,3)10-4-5-12-9(6-10)7-11(14)8-15-12/h4-8H,14H2,1-3H3 |
InChI Key |
JHOYGBAHEPVUPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=CN=C2C=C1)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations
Strategic Approaches to the Synthesis of 6-Tert-butylquinolin-3-amine
The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry, driven by their prevalence in medicinal chemistry and materials science. The specific architecture of this compound presents a unique synthetic challenge, requiring careful strategic planning to control regioselectivity and achieve efficient assembly of the functionalized core.
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, the analysis reveals several logical disconnections that inform potential forward synthetic strategies.
Two primary disconnection approaches are considered:
C-N Bond Disconnection: The most straightforward disconnection is at the C3-NH₂ bond. This suggests a late-stage introduction of the amine group onto a pre-formed 6-tert-butylquinoline (B1582401) core. This pathway leads to strategies such as nucleophilic aromatic substitution or, more contemporarily, catalyst-mediated amination reactions. The key intermediate in this approach would be a 6-tert-butyl-3-haloquinoline.
Quinoline (B57606) Ring Disconnection: A more fundamental disconnection involves breaking the bonds that form the pyridine (B92270) ring of the quinoline system. This approach breaks the molecule down into substituted benzene (B151609) derivatives. This strategy points towards classical cyclization reactions, such as the Friedländer synthesis, where a substituted o-aminobenzaldehyde or ketone is condensed with a suitable carbonyl compound to construct the heterocyclic ring. wikipedia.orgresearchgate.net
These distinct retrosynthetic pathways pave the way for the exploration of both classical and modern synthetic methodologies.
The Friedländer synthesis is a robust and long-standing method for constructing quinoline rings. wikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acid or base catalysis. researchgate.netalfa-chemistry.comorganic-chemistry.org
For the synthesis of this compound, this approach would logically involve the reaction between 2-amino-5-tert-butylbenzaldehyde and an enolizable component that can install the C2 and C3 atoms along with the 3-amino group. A suitable reaction partner would be aminoacetonitrile. The reaction proceeds via an initial aldol-type condensation, followed by a cyclodehydration step to form the aromatic quinoline ring system. wikipedia.org While historically significant, a key limitation of this method can be the availability and stability of the required ortho-aminoaryl aldehyde precursors. researchgate.net
Multi-component reactions (MCRs) have become powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.orgrsc.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. rsc.orgresearchgate.net
A potential MCR strategy for this compound could involve a three-component reaction of 4-tert-butylaniline , an aldehyde, and a third component that provides the C2-C3 fragment with the amino functionality. Various MCRs, such as the Povarov reaction or other novel transition-metal-catalyzed processes, have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.orgmdpi.com The versatility of MCRs enables the tailored introduction of functional groups, making it an attractive and efficient pathway for synthesizing polysubstituted quinolines. rsc.orgacs.org
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, particularly for aryl amines. wikipedia.org This palladium-catalyzed cross-coupling reaction provides a highly versatile and functional-group-tolerant method for C-N bond formation, often overcoming the limitations of traditional methods. wikipedia.orgacsgcipr.org
This strategy aligns with the C-N bond disconnection identified in the retrosynthetic analysis. The synthesis would begin with a pre-formed 6-tert-butyl-3-haloquinoline (e.g., 6-tert-butyl-3-bromoquinoline). This substrate is then coupled with an ammonia (B1221849) source in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acsgcipr.orgacsgcipr.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired arylamine product and regenerate the catalyst. acsgcipr.org The use of ammonia equivalents, such as lithium bis(trimethylsilyl)amide, has proven effective for the introduction of a primary amino group in complex settings. nih.gov
Maximizing the yield and purity of the final product requires systematic optimization of reaction parameters. For the advanced synthetic routes to this compound, several factors are critical.
In the context of the Buchwald-Hartwig amination , the choice of catalyst, ligand, base, and solvent are all interdependent and profoundly influence the reaction's outcome.
Catalyst and Ligand: The catalytic system, comprising a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand, is crucial. acsgcipr.org Sterically hindered and electron-rich ligands, such as biarylphosphines (e.g., XPhos, SPhos) or ferrocene-based ligands, often provide superior catalytic activity, allowing for lower catalyst loadings and milder reaction conditions. acsgcipr.org
Base: The choice of base is critical for deprotonating the amine coupling partner. acsgcipr.org Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. nih.govlibretexts.org However, weaker bases like K₃PO₄ or Cs₂CO₃ may be required for substrates with base-sensitive functional groups. libretexts.org
Solvent: Aprotic polar solvents such as toluene (B28343), dioxane, or THF are typically employed. libretexts.org The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.
A hypothetical optimization study for the Buchwald-Hartwig amination of 6-tert-butyl-3-bromoquinoline is presented below.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | P(tBu)₃ | NaOtBu | Toluene | 100 | 65 |
| 2 | Pd₂(dba)₃ | P(tBu)₃ | NaOtBu | Toluene | 100 | 72 |
| 3 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 88 |
| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 45 |
| 5 | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 100 | 91 |
| 6 | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 80 | 85 |
The data illustrates that changing the ligand from a simple phosphine like P(tBu)₃ to a more advanced biarylphosphine ligand like XPhos (Entry 3 vs. 2) can significantly improve the yield. Similarly, the solvent choice can have a notable impact, with dioxane providing a slightly better outcome than toluene in this hypothetical case (Entry 5 vs. 3).
Green Chemistry Principles in Scalable Synthesis of this compound
The scalable synthesis of quinoline scaffolds, including this compound, is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance efficiency. The Friedländer annulation, a classical method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, has been adapted to meet these criteria.
Modern green approaches applicable to the synthesis of this compound focus on several key areas:
Use of Benign Solvents: Water has been successfully employed as a solvent for the Friedländer reaction, eliminating the need for volatile organic compounds (VOCs). organic-chemistry.org Reactions in water can proceed efficiently, often without any catalyst, leveraging the solvent's high polarity. organic-chemistry.org Mixtures of water and ethanol (B145695) are also used as an eco-friendly solvent system. tandfonline.com
Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool to accelerate reaction times, often reducing them from hours to minutes and improving yields. tandfonline.com This technique aligns with green chemistry by improving energy efficiency.
Sustainable Catalysis: A wide range of greener catalysts have been developed. These include affordable and low-toxicity options like copper sulphate-D-glucose, reusable solid acid catalysts such as p-sulfonic acid calix cdnsciencepub.comarene, and nano-carbon aerogels. tandfonline.com An electrochemically assisted Friedländer reaction represents a state-of-the-art, reagent-free method that uses electric current to drive the synthesis under mild conditions, offering high atom economy. rsc.org
These methodologies provide a robust framework for the large-scale, environmentally conscious production of polysubstituted quinolines.
| Green Methodology | Catalyst / Medium | Energy Source | Key Advantages |
| Catalyst-Free Synthesis | Water | Conventional Heating | Eliminates catalyst cost and contamination; uses a benign solvent. organic-chemistry.org |
| Microwave-Assisted Synthesis | p-Sulfonic acid calix cdnsciencepub.comarene | Microwave | Drastically reduced reaction times; high yields. tandfonline.com |
| Eco-Efficient Catalysis | CuSO₄–D-glucose | Conventional Heating | Utilizes an affordable, air-stable, and eco-friendly catalyst in a green solvent. tandfonline.com |
| Electrochemical Synthesis | - | Electric Current | Reagent-free, mild conditions, high atom economy, sustainable. rsc.org |
Derivatization and Functionalization Reactions of this compound
The presence of multiple reactive sites—the nucleophilic exocyclic amine, the electron-rich benzene ring, and the distinct pyridine ring—makes this compound a versatile scaffold for chemical modification.
Electrophilic aromatic substitution (SEAr) on the this compound scaffold is governed by the directing effects of its substituents. The quinoline ring system itself is generally deactivated towards electrophilic attack on the pyridine ring (positions 2, 3, 4) but more reactive on the benzene ring (positions 5, 6, 7, 8).
The substituents on this compound exert the following influences:
6-tert-Butyl Group: As an alkyl group, it is an activating, ortho, para-director. stackexchange.com It donates electron density via an inductive effect and hyperconjugation, activating the benzene portion of the ring system. stackexchange.com It directs incoming electrophiles to the 5- and 8-positions. Due to the significant steric hindrance of the tert-butyl group, substitution at the ortho (C5) position may be less favored than at the para (C8) position. stackexchange.com
3-Amino Group: This group is a strong activator. However, in acidic media typical for many SEAr reactions, it is protonated to the deactivating -NH₃⁺ group. Furthermore, its location on the already electron-deficient pyridine ring means it does not direct substitution towards the benzene ring.
Therefore, electrophilic attack will occur preferentially on the activated carbocyclic (benzene) ring at the C5 and C8 positions.
| Reaction Type | Reagents | Expected Major Product(s) | Notes |
| Nitration | HNO₃ / H₂SO₄ | 8-Nitro-6-tert-butylquinolin-3-amine | Substitution is directed para to the activating tert-butyl group. |
| Halogenation | Br₂ / FeBr₃ | 8-Bromo-6-tert-butylquinolin-3-amine | Steric hindrance may disfavor substitution at the C5 position. |
| Sulfonation | Fuming H₂SO₄ | This compound-8-sulfonic acid | The reaction is typically reversible. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Not feasible | The exocyclic amino group complexes with the Lewis acid catalyst, deactivating the ring. libretexts.orglibretexts.org |
The primary amine at the C3 position is a potent nucleophile and can readily participate in a range of common transformations to form C-N bonds.
N-Acylation: The amine reacts with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is often used to protect the amino group or to introduce new functional moieties.
N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, polyalkylation is a common side reaction, and selective mono-alkylation can be challenging.
Schiff Base Formation: Condensation with aldehydes or ketones under dehydrating conditions yields the corresponding imines (Schiff bases). This reaction is typically reversible. For instance, heterocyclic amines can be coupled with aromatic aldehydes to afford the corresponding benzylideneamino compounds. researchgate.net
Modern metal-catalyzed cross-coupling reactions provide powerful tools for C-C, C-N, and C-O bond formation, significantly expanding the chemical space accessible from the this compound core. A common strategy involves first introducing a halogen at a specific position (e.g., via electrophilic substitution at C8) to create a versatile coupling handle.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. wikipedia.org The 3-amino group of the title compound can be coupled with aryl halides to produce N-aryl derivatives. Alternatively, a halogenated derivative, such as 8-bromo-6-tert-butylquinolin-3-amine, can be coupled with a wide range of primary or secondary amines. wikipedia.orglibretexts.org Selective amination at different positions on a dihaloquinoline scaffold has been demonstrated, highlighting the precise control achievable. nih.gov
Suzuki Coupling: An 8-bromo or 8-triflate derivative could be coupled with aryl or vinyl boronic acids to form C-C bonds, introducing new aryl or vinyl substituents at the C8 position.
Sonogashira Coupling: The reaction of a halo-derivative with terminal alkynes, catalyzed by palladium and copper complexes, would install an alkynyl group, a versatile functional handle for further transformations.
| Coupling Reaction | Substrate | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Buchwald-Hartwig | 8-Bromo-6-tert-butylquinolin-3-amine | Primary/Secondary Amine | Pd(OAc)₂, Phosphine Ligand, Base (e.g., NaOtBu) | C(8)-N |
| Suzuki | 8-Bromo-6-tert-butylquinolin-3-amine | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C(8)-C(Aryl) |
| Sonogashira | 8-Bromo-6-tert-butylquinolin-3-amine | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(8)-C(Alkyne) |
The 3-amino group is a key functional handle for constructing new fused heterocyclic rings onto the quinoline scaffold. Such strategies often involve reacting the amine with bifunctional electrophiles to build a new ring through condensation and cyclization sequences. For example, 3-amino-heterocycles can undergo condensation with reagents like dimethylformamide dimethylacetal (DMF-DMA), followed by intramolecular cyclization with another amine, to yield fused pyrimidine (B1678525) rings, such as in the formation of pyrimido[4,5-b]quinolines. nih.gov Similarly, reactions of related 3-aminoquinazolinones with aldehydes or malononitrile (B47326) derivatives have been shown to produce fused triazino- and triazepino-quinazolinones, demonstrating a versatile strategy for ring annulation that is applicable to 3-aminoquinolines. nih.gov
The asymmetric hydrogenation of the quinoline core is a powerful method for accessing chiral 1,2,3,4-tetrahydroquinolines, which are prevalent structural motifs in pharmaceuticals and natural products. wikipedia.org Specifically, the asymmetric transfer hydrogenation of quinolin-3-amines has been successfully developed. Using a chiral phosphoric acid as the catalyst and a Hantzsch ester as the hydrogen source, various 2-aryl and 2-alkyl substituted quinolin-3-amines can be reduced to the corresponding chiral tetrahydroquinolin-3-amines with excellent diastereoselectivity and enantioselectivity (up to 99% ee). nih.gov This methodology is directly applicable to this compound for the synthesis of its chiral, saturated counterpart.
| Substrate Type | Catalyst | Hydrogen Source | Solvent | Yield | Enantiomeric Excess (ee) |
| 2-Aryl-quinolin-3-amine | Chiral Phosphoric Acid | Hantzsch Ester | Toluene | 81-99% | 91-99% nih.gov |
| 2-Alkyl-quinolin-3-amine | Chiral Phosphoric Acid | Hantzsch Ester | Toluene | 85-99% | 90-97% nih.gov |
Advanced Spectroscopic and Structural Elucidation Methodologies
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
NMR spectroscopy is the cornerstone for the structural analysis of 6-tert-butylquinolin-3-amine in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial data, a full assignment and conformational understanding require more advanced, multi-dimensional techniques.
Two-dimensional (2D) NMR experiments are indispensable for unequivocally assigning the proton and carbon signals of this compound and determining its solution-state conformation.
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. emerypharma.com For this compound, COSY would reveal correlations between adjacent protons on the quinoline (B57606) ring, such as H2 and H4, and H5, H7, and H8, confirming their connectivity. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons they are attached to (¹JCH coupling). youtube.com This allows for the direct assignment of carbon signals based on the already assigned proton signals. For instance, the nine equivalent protons of the tert-butyl group would show a strong correlation to the single quaternary carbon and the three equivalent methyl carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons over two to three bonds (²JCH and ³JCH). youtube.com This is arguably the most powerful tool for assembling the molecular puzzle. It would show a correlation from the tert-butyl protons to the C6 carbon of the quinoline ring, definitively confirming the substituent's position. youtube.com Furthermore, it would reveal correlations from protons like H2 and H4 to the C3 carbon, confirming the position of the amine group. youtube.com
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of their bonding connectivity. For a sterically hindered molecule like this compound, NOESY can provide insights into its preferred conformation by revealing through-space interactions, for example, between the protons of the tert-butyl group and the H5 or H7 protons on the quinoline ring.
The following table demonstrates a plausible set of NMR assignments for this compound, based on data from closely related structures. acs.org
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Key HMBC Correlations (from ¹H to ¹³C) |
| 2 | 145.1 | 8.50 | s | C3, C4, C9 |
| 3 | 135.8 | - | - | - |
| 4 | 128.9 | 7.95 | s | C2, C3, C5, C10 |
| 5 | 127.2 | 7.80 | d | C4, C7, C10 |
| 6 | 148.0 | - | - | - |
| 7 | 121.5 | 7.65 | dd | C5, C6, C8, C9 |
| 8 | 119.5 | 8.15 | d | C6, C7, C9, C10 |
| 9 | 147.2 | - | - | - |
| 10 | 125.0 | - | - | - |
| Amine (-NH₂) | - | 4.10 | br s | C3, C2, C4 |
| tert-Butyl (C) | 35.1 | - | - | - |
| tert-Butyl (CH₃) | 31.5 | 1.35 | s | C6, tert-Butyl (C) |
While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insight into the structure and packing of this compound in its crystalline or amorphous solid forms. By analyzing factors like chemical shift anisotropy and dipolar couplings, ssNMR can distinguish between different polymorphs—crystalline forms with distinct physical properties. rsc.org For a molecule with a hydrogen-bonding amine group, ssNMR is particularly useful for probing intermolecular interactions and the packing arrangements in the solid state, which are averaged out in solution. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for both confirming the identity of this compound and for investigating the mechanisms of reactions in which it is involved. mdpi.com
Unlike low-resolution mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of a molecule's elemental formula. rsc.org For this compound (C₁₃H₁₆N₂), the expected exact mass can be calculated and compared to the experimental value, providing definitive confirmation of its composition. acs.org
Furthermore, by analyzing the fragmentation patterns under techniques like electrospray ionization (ESI-MS/MS), one can gain structural information. A plausible fragmentation pathway for this compound would involve the loss of a methyl radical (•CH₃) from the tert-butyl group, a characteristic fragmentation for this moiety.
Interactive Table 2: Predicted HRMS Data and Fragments for this compound
| Species | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₃H₁₇N₂⁺ | 201.1386 | Protonated molecular ion |
| [M-CH₃+H]⁺ | C₁₂H₁₄N₂⁺ | 186.1151 | Loss of a methyl group |
| [M-C₄H₉+H]⁺ | C₉H₈N₂⁺ | 144.0682 | Loss of the tert-butyl group |
HRMS is an invaluable tool for studying reaction mechanisms. chinesechemsoc.org When synthesizing this compound, for instance via a Friedländer or Skraup synthesis, reaction aliquots can be analyzed by HRMS to detect and identify transient intermediates or byproducts. researchgate.net This allows chemists to build a detailed picture of the reaction pathway, optimize conditions to favor the desired product, and understand how factors like catalysts or starting materials influence the outcome. chinesechemsoc.orgresearchgate.net
X-ray Crystallography for Definitive Molecular Structure Determination of this compound Derivatives
The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. While obtaining suitable crystals of the parent amine can be challenging, derivatives are frequently synthesized for this purpose. dicp.ac.cn For example, reacting the amine with p-toluenesulfonyl chloride could yield a tosylated derivative, which may crystallize more readily. dicp.ac.cn
The resulting crystal structure provides a wealth of information, including:
Unambiguous confirmation of connectivity: It proves the exact arrangement of atoms. mdpi.com
Precise bond lengths and angles: This data offers insight into hybridization and bond strain. chemmethod.com
Torsional angles: These define the conformation of the molecule in the solid state.
Intermolecular interactions: It reveals hydrogen bonding networks and van der Waals interactions that dictate how molecules pack in a crystal lattice. chemmethod.com
Studies on related quinoline derivatives have successfully used X-ray diffraction to confirm their structures, often revealing key details like the dihedral angles between different rings within the molecule. acs.orgmdpi.comsorbonne-universite.fr Such an analysis for a derivative of this compound would provide the ultimate proof of its molecular architecture.
Analysis of Intermolecular Interactions and Crystal Packing
A definitive single-crystal X-ray diffraction study for this compound is not widely available in the reviewed literature. However, based on its molecular structure, several key intermolecular interactions can be predicted to govern its crystal packing. The primary forces would include hydrogen bonding, π–π stacking, and weaker C-H···π interactions.
The presence of the primary amine (-NH₂) group and the nitrogen atom within the quinoline ring makes the molecule both a hydrogen bond donor and acceptor. It is highly probable that strong N-H···N hydrogen bonds form between the amine group of one molecule and the quinoline nitrogen of an adjacent molecule, creating chains or dimeric motifs. In the crystal packing of related halogenated quinoline derivatives, intermolecular C─H···N hydrogen bonding has been observed. dicp.ac.cn
Table 1: Predicted Intermolecular Interactions in Solid this compound
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Hydrogen Bonding | Amine (N-H) | Quinoline (N) | A strong, directional interaction forming primary structural motifs. |
| π–π Stacking | Quinoline Ring | Quinoline Ring | Attraction between aromatic systems, contributing to crystal cohesion. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations and Reaction Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a powerful, non-destructive method for identifying functional groups and monitoring chemical transformations in real-time. edinst.comgoogleapis.com For this compound, these techniques can confirm the presence of its key structural components: the primary amine, the tert-butyl group, and the quinoline aromatic system.
The FT-IR spectrum is particularly sensitive to polar bonds. The primary amine group (-NH₂) is expected to show two distinct N-H stretching bands, as opposed to the single band seen in secondary amines. orgchemboulder.com The aromatic C-N stretch and the various vibrations of the quinoline ring and tert-butyl group also give rise to characteristic bands. For example, IR data for a related compound, 3-bromo-6-(tert-butyl)-4-phenylquinoline, shows a characteristic C-H stretch from the tert-butyl group at 2963 cm⁻¹. acs.org
Raman spectroscopy, which detects vibrations that cause a change in polarizability, is complementary to FT-IR. libretexts.org It is often more sensitive to the symmetric vibrations of non-polar groups and the vibrations of the aromatic ring backbone. The Raman spectrum of t-butylamine shows characteristic bands for the tert-butyl group that can be used as a reference. researchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibration Type | Predicted FT-IR / Raman Range (cm⁻¹) | Notes |
|---|---|---|---|
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Two distinct, sharp to medium bands are expected. orgchemboulder.com |
| N-H Bend (Scissoring) | 1650 - 1580 | A sharp band, confirming the primary amine. orgchemboulder.com | |
| N-H Wag | 910 - 665 | A characteristically strong and broad band. orgchemboulder.com | |
| Quinoline Ring | Aromatic C-H Stretch | 3100 - 3000 | Multiple weak to sharp bands. |
| C=C / C=N Ring Stretch | 1620 - 1450 | A series of sharp, medium to strong bands. | |
| tert-Butyl Group | C-H Stretch (asymmetric & symmetric) | 2970 - 2860 | Strong, sharp bands characteristic of sp³ C-H. acs.orgresearchgate.net |
| C-H Bend | 1475 - 1365 | Includes the characteristic symmetric "umbrella" mode. |
These spectroscopic techniques are invaluable for monitoring chemical reactions. For instance, in the synthesis of this compound via the reduction of a corresponding nitro compound (6-tert-butyl-3-nitroquinoline), one could use FT-IR to monitor the disappearance of the characteristic asymmetric and symmetric nitro (-NO₂) stretching bands (typically around 1550 cm⁻¹ and 1350 cm⁻¹) and the simultaneous appearance of the N-H stretching and bending vibrations of the newly formed amine group. This allows for real-time tracking of reactant consumption and product formation, enabling precise control over reaction kinetics and optimization of yield. researchgate.net
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), can elucidate the electron distribution, orbital energies, and reactivity of 6-tert-butylquinolin-3-amine.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
A typical DFT study on a reaction involving this compound would involve:
Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations are performed to confirm the nature of the optimized structures. Reactants and products will have all positive frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For example, in the context of quinoline (B57606) derivatives, DFT calculations have been used to study mechanisms of cycloaddition reactions, providing insights into whether a reaction proceeds through a concerted or stepwise mechanism by locating the relevant transition states and intermediates mdpi.com. Such studies can predict the feasibility of a proposed reaction and guide synthetic efforts.
Table 1: Hypothetical DFT Data for a Reaction of this compound
| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| Reactants | 0.0 | 0 |
| Transition State | +25.3 | 1 |
| Intermediate | +5.7 | 0 |
| Products | -15.2 | 0 |
This table presents hypothetical data for illustrative purposes.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactivity of a molecule towards electrophilic and nucleophilic attack. The MEP is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. Different colors on the MEP surface represent different values of the electrostatic potential.
Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.
Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.
Green regions: Represent areas of neutral potential.
For this compound, an MEP surface analysis would likely show a region of negative potential (red) around the nitrogen atom of the quinoline ring and the amino group, indicating these are the most probable sites for electrophilic attack or hydrogen bond donation. The aromatic rings would exhibit varying potentials, influenced by the electron-donating amino group and the bulky tert-butyl group. Understanding the MEP is crucial for predicting how the molecule will interact with other reagents and biological macromolecules researchgate.netresearchgate.netuni-muenchen.deresearchgate.netmdpi.com. DFT analyses of substituted quinoline derivatives often include the calculation of MEP maps to understand charge distribution and predict reactive sites nih.gov.
Molecular Dynamics Simulations of Molecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes and intermolecular interactions of a system.
Ligand-Target Docking and Binding Affinity Predictions (excluding human clinical targets)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex ekb.eg. In the context of drug discovery, docking is often used to predict the binding mode and affinity of a small molecule ligand to a protein target.
For this compound, docking studies could be performed against various non-human clinical targets, such as enzymes from bacteria, fungi, or parasites, to explore its potential as an antimicrobial agent. For example, quinoline derivatives have been investigated as inhibitors of Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH), a potential target for antimalarial drugs scirp.orgresearchgate.net. Docking studies of quinoline derivatives against bacterial DNA gyrase have also been reported mdpi.com.
The process of a docking study typically involves:
Preparation of the protein and ligand: The 3D structures of the target protein and this compound are prepared. This may involve adding hydrogen atoms, assigning charges, and defining the binding site on the protein.
Docking simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site.
Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked. The top-ranked poses represent the most likely binding modes.
The results of a docking study can provide valuable information about the potential interactions between this compound and a target protein, such as hydrogen bonds and hydrophobic interactions, which can guide the design of more potent analogs. Studies on quinoline derivatives have successfully used molecular docking to predict binding interactions with targets like HIV reverse transcriptase nih.gov.
Table 2: Example of Docking Results for a Quinoline Derivative with a Microbial Enzyme
| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |
| Quinoline Analog A | E. coli DNA Gyrase | -8.5 | Asp73, Gly77, Arg76 |
| Quinoline Analog B | S. aureus DNA Gyrase | -9.2 | Ser91, Glu95, Ala90 |
This table is based on findings for various quinoline derivatives and is for illustrative purposes.
Conformational Landscape Exploration
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them upenn.edunih.govdocumentsdelivered.com. For a flexible molecule like this compound, which has a rotatable tert-butyl group and an amino group, exploring its conformational landscape is crucial.
Molecular dynamics simulations can be used to explore the conformational space of this compound by simulating its motion over time at a given temperature. By analyzing the trajectory of the simulation, one can identify the most populated (lowest energy) conformations and the transitions between them. This information is critical for understanding how the molecule might fit into a binding site and for developing more accurate models for QSAR and docking studies. The steric bulk of the tert-butyl group is expected to significantly influence the preferred conformations of the quinoline ring system libretexts.orglibretexts.org.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds nih.gov. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional properties of the molecules nih.govnih.govnih.gov.
A QSAR or 3D-QSAR study on a series of quinoline derivatives, including this compound, would involve the following steps:
Data Set: A series of quinoline derivatives with known biological activity against a specific non-human target (e.g., antibacterial activity) is required ijprajournal.comresearchgate.netbiointerfaceresearch.com.
Molecular Descriptors: For each molecule, a set of numerical descriptors is calculated. These can be 2D descriptors (e.g., molecular weight, logP) or 3D descriptors (e.g., steric and electrostatic fields in CoMFA/CoMSIA).
Model Building: Statistical methods, such as partial least squares (PLS) regression, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using various statistical metrics and by predicting the activity of a set of compounds not used in the model building process.
Once a predictive QSAR model is developed, it can be used to predict the activity of new, unsynthesized quinoline derivatives and to guide the design of compounds with improved activity. The contour maps generated from 3D-QSAR studies can provide a visual representation of the regions around the molecule where modifications are likely to increase or decrease activity. For instance, a CoMFA steric contour map might indicate that a bulky group, like the tert-butyl group at position 6, is favorable for activity, while an electrostatic map might suggest that an electron-donating group at the 3-position is beneficial. Numerous QSAR and 3D-QSAR studies have been successfully applied to various series of quinoline derivatives to understand their structure-activity relationships for different biological activities, including antimicrobial properties nih.govmdpi.com.
Table 3: Common Descriptors Used in QSAR Studies of Quinoline Derivatives
| Descriptor Type | Examples | Relevance to Activity |
| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions and reactivity |
| Steric | Molecular volume, surface area | Influences how a molecule fits into a binding site |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions |
| Topological | Connectivity indices | Describes the branching and shape of the molecule |
Development of Predictive Models for Biological Activity (In Vitro)
Predictive models for the biological activity of compounds like this compound are typically developed using Quantitative Structure-Activity Relationship (QSAR) methodologies. These models establish a mathematical correlation between the chemical structure of a molecule and its in vitro biological activity. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
The development of a robust QSAR model for a series of compounds including this compound would involve the following key steps:
Data Set Selection: A dataset of quinoline derivatives with experimentally determined in vitro biological activities (e.g., IC50 or EC50 values) would be compiled. This dataset would ideally include this compound and a series of its structural analogs with varying substituents.
Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, hydrophobic, and topological properties.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that relates the molecular descriptors (independent variables) to the biological activity (dependent variable).
Model Validation: The predictive power of the developed QSAR model is rigorously assessed through internal and external validation techniques to ensure its reliability and generalizability for predicting the activity of new, untested compounds.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA)
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are powerful 3D-QSAR techniques that are used to understand the relationship between the three-dimensional properties of a molecule and its biological activity. These methods are particularly useful for elucidating the steric and electrostatic interactions that are critical for a ligand's binding to its biological target.
For a series of analogs of this compound, a CoMFA or CoMSIA study would involve:
Molecular Alignment: The compounds in the dataset are aligned or superimposed in 3D space based on a common structural scaffold. This is a critical step as the quality of the alignment directly impacts the reliability of the model.
Calculation of Molecular Fields: For each molecule, steric and electrostatic fields (in CoMFA) are calculated at various points on a 3D grid surrounding the molecule. CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors.
PLS Analysis: Partial least squares (PLS) analysis is then used to correlate the variations in these 3D molecular fields with the observed biological activities.
Contour Map Visualization: The results are visualized as 3D contour maps, which highlight regions in space where specific properties (e.g., bulky groups, positive charge) are predicted to increase or decrease biological activity.
A hypothetical CoMFA analysis of this compound and its analogs might reveal that the bulky tert-butyl group at the 6-position is favorable for activity due to steric interactions within a specific pocket of the target protein. Similarly, the amino group at the 3-position could be identified as a key hydrogen bond donor. These insights are invaluable for guiding the rational design of new derivatives with improved potency.
The following table illustrates the kind of statistical results that are typically reported for CoMFA and CoMSIA models, drawn from a study on a broad set of quinoline derivatives. biointerfaceresearch.com
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Standard Error of Prediction | F-value | Number of Components |
| CoMFA | 0.65 | 0.85 | 0.45 | 120.5 | 5 |
| CoMSIA | 0.70 | 0.90 | 0.38 | 150.2 | 6 |
This table is representative of typical QSAR model data and is not specific to this compound.
Descriptor Selection and Model Validation Methodologies
The reliability of any QSAR model is heavily dependent on the appropriate selection of molecular descriptors and rigorous validation of the model.
Descriptor Selection: The process of descriptor selection aims to identify a subset of descriptors that are most relevant to the biological activity and to avoid overfitting the model with irrelevant variables. Common methods for descriptor selection include:
Stepwise Regression: Descriptors are added or removed from the model one at a time based on their statistical significance.
Genetic Algorithms: An optimization technique inspired by natural selection is used to evolve a population of descriptor subsets to find the one that produces the best model.
Principal Component Analysis (PCA): A dimensionality reduction technique that can be used to identify the most important descriptors from a large set.
Model Validation: Model validation is essential to ensure that the QSAR model is not a result of chance correlation and that it has good predictive power for new compounds. Key validation methodologies include:
Internal Validation (Cross-Validation): The dataset is divided into multiple subsets. The model is trained on a portion of the data and tested on the remaining part. A common method is the leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, the model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds, and the cross-validated correlation coefficient (q²) is calculated. A q² value greater than 0.5 is generally considered indicative of a robust model. biointerfaceresearch.com
External Validation: The model is trained on a "training set" of compounds and then used to predict the activities of an independent "test set" of compounds that were not used in the model development. The predictive ability is assessed by the predictive correlation coefficient (r²_pred).
Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model has a significantly better statistical quality than the randomized models, it indicates that the original correlation is not due to chance.
A study on quinoline derivatives active against P. falciparum demonstrated robust model validation with a test set r² for their CoMFA model of 0.878 and for their CoMSIA model of 0.876, indicating excellent predictive capability. biointerfaceresearch.com
Chemoinformatics Approaches for Molecular Design and Library Generation
Chemoinformatics combines computer and informational sciences to address problems in chemistry. In the context of this compound, chemoinformatics approaches can be used to design and generate virtual libraries of related compounds for in silico screening.
The process of chemoinformatics-driven molecular design and library generation typically involves:
Scaffold Identification: The core structure, in this case, the this compound scaffold, is identified as the starting point.
Fragment-Based Design: Virtual libraries can be generated by attaching various chemical fragments to different positions of the scaffold. These fragments can be selected from commercially available building block databases or designed based on the insights gained from QSAR studies.
Combinatorial Library Enumeration: Software tools are used to systematically combine the scaffold with a set of selected fragments to generate a large virtual library of potential drug candidates.
In Silico Screening and Filtering: The generated library is then screened virtually using the predictive models developed (e.g., QSAR, CoMFA). The compounds are also filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to prioritize candidates for synthesis and experimental testing.
For example, based on the contour maps from a CoMSIA study, a chemoinformatics approach could be used to design a library of this compound derivatives with modifications at specific positions predicted to enhance biological activity. This rational, in silico approach significantly streamlines the drug discovery process by focusing experimental efforts on the most promising candidates.
Mechanistic Investigations of Pre Clinical Biological Activity
In Vitro Biological Target Identification and Validation
Identifying the specific molecular targets of a compound is a critical step in drug discovery. For quinoline-based molecules, a range of biological targets, including enzymes and receptors, have been identified, leading to various therapeutic applications. researchgate.net
Quinoline (B57606) derivatives are recognized for their capacity to inhibit various enzymes, a key mechanism in their pharmacological effects. researchgate.net The nature of this inhibition can be elucidated through kinetic studies, which measure how the inhibitor affects the enzyme's reaction rate. The primary models of reversible enzyme inhibition are competitive, non-competitive, and uncompetitive, each distinguished by its effect on the Michaelis constant (K_m) and maximum velocity (V_max). libretexts.orgyoutube.combu.edu
Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. This increases the apparent K_m, but V_max remains unchanged as the inhibition can be overcome by high substrate concentrations. libretexts.org
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces the V_max, but the K_m remains unchanged. youtube.com
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This process lowers both V_max and K_m. libretexts.org
While the broader class of quinoline compounds has been studied for activities such as kinase inhibition, specific enzyme inhibition kinetic data for 6-tert-butylquinolin-3-amine are not extensively detailed in the available literature. Studies on related quinoline-based Schiff bases, however, have identified competitive inhibition of enzymes like α-glucosidase. nih.gov
Table 1: Types of Reversible Enzyme Inhibition
| Inhibition Type | Description | Effect on K_m | Effect on V_max |
|---|---|---|---|
| Competitive | Inhibitor binds to the active site, competing with the substrate. libretexts.org | Increases | Unchanged |
| Non-competitive | Inhibitor binds to an allosteric site on the enzyme or enzyme-substrate complex. youtube.com | Unchanged | Decreases |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex at an allosteric site. libretexts.org | Decreases | Decreases |
Quinoline derivatives have been identified as potent modulators of Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are crucial components of the innate immune system. invivogen.comnih.gov These receptors recognize pathogen-associated molecular patterns and trigger immune responses. invivogen.com Agonists of TLR7 and TLR8, such as certain imidazoquinolines and thiazoquinolines, are known to induce the production of key cytokines like tumor necrosis factor-α (TNF-α) and interleukin-12 (B1171171) (IL-12), promoting a T-helper 1 (Th1) polarized immune response. invivogen.comacs.org
For instance, the thiazoquinoline derivative CL075 is a potent activator of human TLR8 and, to a lesser extent, TLR7. invivogen.com Its activation of TLR8 in immune cells like monocytes and myeloid dendritic cells leads to a strong pro-inflammatory response. invivogen.comacs.org Structural analogs, including various 2,3-diaminofuro[2,3-c]pyridines and 3-alkylquinoline-2-amines, have been developed as pure TLR8 agonists with no detectable activity at TLR7. acs.org The binding and activation of these receptors are highly dependent on the specific chemical structure of the quinoline compound.
Table 2: TLR Agonist Activity of Selected Quinoline Derivatives
| Compound | Class | Target(s) | Observed Activity |
|---|---|---|---|
| Resiquimod (R848) | Imidazoquinoline | TLR7/8 Agonist | Potent inducer of type-I interferons and pro-inflammatory cytokines. nih.gov |
| CL075 (3M002) | Thiazoquinoline | TLR7/8 Agonist | Potent human TLR8 agonist, inducing high levels of TNF-α and IL-12. invivogen.com |
| 3-pentylquinoline-2-amine | Alkylquinolineamine | TLR8 Agonist | A pure TLR8 agonist with no detectable activity at TLR7. acs.org |
Apoptosis, or programmed cell death, is a critical cellular process that eliminates damaged or infected cells. nih.govfrontiersin.org It is regulated by complex signaling cascades, primarily the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways, which converge on the activation of effector caspases like caspase-3. nih.govaging-us.com The intrinsic pathway is controlled by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). frontiersin.orgaging-us.com
Quinoline scaffolds are frequently investigated for their potential to induce apoptosis in cancer cells. This pro-apoptotic activity often involves the modulation of key signaling proteins. For example, these compounds can trigger the intrinsic pathway by promoting the up-regulation of pro-apoptotic proteins (like Bax) and down-regulation of anti-apoptotic proteins (like Bcl-2), leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspase-9 and caspase-3. nih.govaging-us.com Although the general class of quinolines is studied for these effects, specific analyses detailing the modulation of apoptotic pathways by this compound require further investigation.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. By systematically modifying its chemical structure, researchers can identify the key features responsible for its potency and selectivity. nih.govrroij.com
For the quinoline scaffold, the nature and position of substituents dramatically influence biological efficacy. rsc.orgnih.gov
Effect of Substituents on TLR Agonism: In the development of TLR8 agonists, SAR studies on 2-alkylthiazolo[4,5-c]quinolines revealed that alkyl chains (methyl to butyl) at the C2 position conferred potent activity, which was lost with longer chains like pentyl. researchgate.net Furthermore, the introduction of alkylamino groups onto the quinoline core of a 3-pentylquinoline-2-amine scaffold significantly enhanced TLR8 potency. acs.org
Effect of Substituents on Antimalarial Activity: For quinoline-imidazole hybrids, an electron-donating methoxy (B1213986) group at the C2 position enhanced antimalarial activity, whereas an electron-withdrawing chlorine atom at the same position abolished it. rsc.org In a series of 6-chloro-2-arylvinylquinolines, introducing a fluorine atom at the R²=4-position of the aryl ring resulted in the most potent compound against a chloroquine-resistant malaria strain. nih.gov
Effect of the Tert-butyl Group: The tert-butyl group at the C6 position, as in this compound, is a bulky, lipophilic substituent. This feature generally increases the molecule's lipid solubility, which can enhance its ability to cross cell membranes and potentially improve its interaction with hydrophobic pockets in target proteins. The presence of an amino group at the C3 position is also a critical determinant of activity, often acting as a key hydrogen bonding group or a point for further chemical modification. dicp.ac.cn
Table 3: Summary of SAR Findings for Quinoline Derivatives
| Quinoline Series | Position(s) Modified | Substituent Effect on Efficacy | Biological Activity |
|---|---|---|---|
| 2-Alkylthiazolo[4,5-c]quinolines | C2 | Short alkyl chains (C1-C4) maintain high potency; longer chains (≥C5) reduce it. researchgate.net | TLR8 Agonism |
| 3-Alkylquinoline-2-amines | Quinoline Core | Introduction of alkylamino groups enhances potency ~20-fold. acs.org | TLR8 Agonism |
| Quinoline-imidazole Hybrids | C2 | Electron-donating groups (e.g., -OCH₃) enhance activity; electron-withdrawing groups (e.g., -Cl) reduce it. rsc.org | Antimalarial |
| 6-Chloro-2-arylvinylquinolines | Aryl Ring (R²) | A 4-fluoro substituent leads to a >10-fold increase in potency. nih.gov | Antimalarial |
| Quinolin-3-amines | N3-amino | Protection with a phthaloyl group is crucial for activating the ring and improving selectivity. dicp.ac.cn | Asymmetric Hydrogenation |
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For quinoline-based compounds, the quinoline nucleus itself is a foundational pharmacophoric element, providing a rigid scaffold with a key nitrogen atom that can act as a hydrogen bond acceptor. rsc.orgmdpi.com
For Antimalarial Activity: The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore for antimalarial drugs. mdpi.com The hybridization of this core with other pharmacophores, such as ferrocene (B1249389) or clotrimazole, has been used to create hybrid compounds with enhanced efficacy. mdpi.com
For Antioxidant Activity: A pharmacophore model developed from known antioxidants identified one aromatic ring and three hydrogen bond acceptors as key features. nih.gov
For TLR8 Agonism: Crystal structures of human TLR8 in complex with agonists have revealed the precise interactions that drive binding. These studies show that the quinoline nitrogen and an adjacent amino group can form critical hydrogen bonds within the receptor's binding pocket. acs.org The design of new agonists, such as derivatives of 3-pentylquinoline-2-amine, has been hypothesis-driven, aiming to mimic these key interactions to enhance potency. acs.org
For this compound, the key pharmacophoric elements would likely include the hydrogen-bonding capability of the 3-amino group, the aromatic quinoline ring system for potential π-stacking interactions, and the bulky 6-tert-butyl group, which could provide crucial van der Waals contacts within a hydrophobic binding site.
Compound Names Mentioned
Impact of Stereochemistry on Activity
Currently, the scientific literature available does not provide specific details regarding the synthesis or biological evaluation of chiral derivatives of this compound. Research has predominantly focused on achiral variations of the quinoline scaffold. Therefore, an analysis of the impact of stereochemistry on the biological activity of this compound derivatives cannot be conducted at this time.
In Vitro Pharmacological Profiling and Screening Campaigns
Assessment of Antimicrobial and Antiviral Properties in Model Pathogens
There is no specific information in the reviewed scientific literature detailing the assessment of this compound for antimicrobial or antiviral properties against model pathogens.
Evaluation in Various Cell-Based Assays
While direct cell-based assay data for this compound is not extensively published, research into structurally related 3-aminoquinoline (B160951) derivatives provides context for the potential activity of this compound class. For instance, studies on various substituted quinolines have demonstrated cytotoxic effects against different cancer cell lines. The specific contribution and efficacy of the 6-tert-butyl substitution on the quinolin-3-amine core in these assays remain an area for further investigation.
Biochemical Studies of Molecular Mechanisms of Action
The precise molecular mechanism of action for this compound has not been fully elucidated in publicly available research. However, the broader family of quinoline compounds is known to exert biological effects through various mechanisms. These can include the inhibition of enzymes crucial for pathogen survival or cancer cell proliferation, and interference with nucleic acid processes. For example, some quinoline derivatives function as topoisomerase inhibitors, disrupting DNA replication and repair, while others have been shown to inhibit kinases involved in cell signaling pathways. The specific biochemical targets of this compound are yet to be definitively identified.
Advanced Analytical Methodologies for Research Applications
Development of High-Performance Chromatographic Methods for Purity Assessment and Isolation
Chromatographic methods are fundamental in the analysis of pharmaceutical compounds and research chemicals for assessing purity and for preparative isolation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development of a stability-indicating HPLC method is a critical step for the quality control of "6-tert-butylquinolin-3-amine". A well-developed HPLC method can separate the main compound from its impurities and degradation products. The process involves a systematic approach to select the appropriate column, mobile phase, and detection parameters.
A typical reversed-phase HPLC (RP-HPLC) method for a quinoline (B57606) derivative like "this compound" would utilize a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The gradient elution is often preferred to achieve optimal separation of compounds with varying polarities. UV detection is commonly employed for quinoline compounds due to their chromophoric nature.
Method validation is performed to ensure that the analytical method is suitable for its intended purpose. who.int Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: Illustrative HPLC Method Validation Data
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
During the synthesis of "this compound", volatile byproducts or residual solvents may be present. GC-MS is an ideal technique for the identification and quantification of these volatile components due to its high resolution and sensitivity. scirp.org The sample is vaporized and separated based on boiling point and polarity in the gas chromatograph, and then ionized and detected by the mass spectrometer, which provides structural information.
For GC-MS analysis, derivatization of the amine group may be necessary to improve volatility and thermal stability. The mass spectrum of "this compound" would show a characteristic molecular ion peak and fragmentation pattern that can be used for its identification.
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic method, are indispensable for analyzing complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling (in vitro/animal studies)
LC-MS/MS is a powerful tool for metabolite profiling, enabling the identification and quantification of metabolites in biological matrices. nih.gov This technique is crucial for understanding the biotransformation of "this compound" in in vitro assays (e.g., liver microsomes) and in vivo animal studies. nih.gov The liquid chromatograph separates the parent compound from its metabolites, which are then detected and structurally elucidated by the tandem mass spectrometer. nih.gov
Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of polar and semi-polar compounds like quinoline derivatives. thermofisher.com The high resolution and accuracy of modern mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, allow for the determination of the elemental composition of metabolites. nih.gov
Table 3: Illustrative LC-MS/MS Parameters for Metabolite Profiling
| Parameter | Condition |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Scan Mode | Full Scan (m/z 100-1000) and Product Ion Scan |
Bioanalytical Method Development for Biological Sample Analysis (excluding human samples)
The development of a robust bioanalytical method is essential for accurately measuring the concentration of "this compound" in biological samples from animal studies, such as plasma, urine, and tissue homogenates. who.int LC-MS/MS is the gold standard for this purpose due to its high selectivity and sensitivity. nih.gov
The method development process includes optimizing sample preparation, chromatographic separation, and mass spectrometric detection. who.int Sample preparation often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences from the biological matrix. An internal standard, a compound structurally similar to the analyte, is typically used to ensure accuracy and precision. The method must be validated according to regulatory guidelines to ensure its reliability. who.int
Quantitative Determination in Research Samples and Reaction Progress Monitoring
Accurate quantification of "this compound" is vital in various research settings. For instance, in medicinal chemistry research, determining the concentration of a compound in a stock solution is crucial for ensuring the accuracy of biological assay results. HPLC with UV detection or LC-MS/MS are commonly used for this purpose. A calibration curve is generated using standards of known concentrations to determine the concentration of the analyte in the unknown sample.
Furthermore, these analytical techniques are invaluable for monitoring the progress of chemical reactions during the synthesis of "this compound". By taking small aliquots from the reaction mixture at different time points and analyzing them, chemists can determine the consumption of reactants and the formation of the product, allowing for the optimization of reaction conditions.
Applications in Materials Science and Catalysis Research
Investigation as a Ligand in Homogeneous and Heterogeneous Catalysis
There is currently no available research in the public domain detailing the investigation of 6-tert-butylquinolin-3-amine as a ligand in either homogeneous or heterogeneous catalysis.
Scientific literature lacks any reports on the design, synthesis, or characterization of metal complexes that incorporate this compound as a ligand.
Due to the absence of synthesized metal complexes featuring this ligand, there have been no evaluations of its performance in specific organic transformations such as hydrogenation or cross-coupling reactions.
Without experimental or computational studies on the catalytic activity of this compound-based complexes, no mechanistic insights into potential catalytic cycles can be provided.
Potential in Sensing Technologies and Probes for Chemical/Biological Entities
The intrinsic fluorescence properties of the quinoline (B57606) scaffold, coupled with the reactive nature of the amino group, position this compound as a promising candidate for the development of novel sensing technologies and chemical probes. While direct applications of this specific compound are not extensively documented, the broader class of quinoline derivatives has been widely explored for these purposes, offering insights into its potential. The quinoline ring system often serves as a fluorophore, a molecule that can re-emit light upon light excitation, and the amino group can act as a binding site or a point for further chemical modification to create selective sensors.
Quinoline-based fluorescent probes are valued for their utility in bio-imaging and as chemosensors for monitoring interactions with target molecules through changes in fluorescence. crimsonpublishers.comcrimsonpublishers.com The rigid and planar structure of the quinoline nucleus is advantageous for interaction with proteins and nucleic acids, making it a suitable component for biological probes. researchgate.net
Derivatives of quinoline have been successfully developed as fluorescent sensors for a variety of analytes, including metal ions such as Fe3+, Cu2+, and Zn2+. rsc.orgmdpi.comnih.gov The mechanism of sensing often involves the coordination of the metal ion with the quinoline derivative, leading to a change in the fluorescence properties, such as enhancement or quenching of the signal. mdpi.com For instance, some quinoline-based sensors exhibit a "turn-on" fluorescence response upon binding with a target analyte.
The amino group at the 3-position of this compound could serve as a recognition site for target analytes or be functionalized to introduce specific receptors. The tert-butyl group at the 6-position may influence the compound's photophysical properties, solubility, and steric interactions with target molecules, potentially enhancing selectivity.
The development of quinoline-based probes extends to the detection of nitro-phenolic compounds and for applications in live-cell imaging. rsc.orgresearchgate.net These probes can be designed to target specific organelles, such as lysosomes and mitochondria, and to detect changes in the cellular environment, like pH. researchgate.net The modular nature of quinoline synthesis allows for the rational design of probes with tailored photophysical properties and structural diversity. researchgate.net
Table 1: Examples of Analytes Detected by Quinoline-Based Fluorescent Sensors
| Analyte Category | Specific Examples | Sensing Principle |
| Metal Ions | Fe3+, Cu2+, Zn2+ | Chelation-enhanced fluorescence/quenching |
| Nitroaromatics | Nitro-phenolic compounds | Photo-induced electron transfer |
| Biological pH | Intracellular pH | Two-stage fluorescence response |
| Biomolecules | Amyloid beta aggregates, Lipids | Binding-induced fluorescence changes |
It is plausible that this compound could be chemically modified to create a range of fluorescent probes. For example, the amino group could be reacted with various aldehydes to form Schiff bases, a common strategy for generating new chemosensors. The resulting derivatives could then be screened for their ability to selectively bind to and signal the presence of different chemical or biological entities.
Future Directions and Emerging Research Avenues
Exploration of Unconventional Synthetic Pathways and Sustainable Synthesis
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses. rsc.orgnih.gov However, these methods are often hampered by drawbacks that include the use of hazardous chemicals, high reaction temperatures, extended reaction times, and challenging work-up procedures, which carry significant environmental and economic costs. acs.orgnih.gov Consequently, the future synthesis of 6-tert-butylquinolin-3-amine will likely pivot towards more sustainable and unconventional "green" chemistry protocols. researchgate.net
Emerging research highlights several promising avenues:
Microwave-Assisted Synthesis (MAS): This technique can dramatically reduce reaction times and energy consumption, offering a more sustainable approach to organic synthesis. ijpsjournal.com
Green Catalysts: The use of environmentally benign catalysts such as formic acid, iodine, or p-toluenesulfonic acid (p-TSA) can facilitate quinoline synthesis under milder conditions with improved selectivity and reduced waste. ijpsjournal.comrsc.orgresearchgate.net
Novel Solvent Systems: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a key principle of sustainable chemistry that can be applied to quinoline synthesis. researchgate.net
One-Pot and Multicomponent Reactions (MCRs): These strategies enhance efficiency by combining multiple synthetic steps into a single operation, minimizing solvent use and purification steps. rsc.orgacs.org
Electrocatalysis and Photocatalysis: These modern techniques offer environmentally friendly pathways for constructing quinoline rings, often proceeding under mild conditions without the need for harsh chemical oxidants. rsc.orgacs.org
Nanocatalysis: The application of nanocatalysts provides unique reactivity and efficiency in the synthesis of heterocyclic compounds, including quinolines. acs.org
The development of a sustainable synthetic route for this compound would likely involve a one-pot, three-component reaction, possibly utilizing a recyclable, green catalyst under solvent-free or aqueous conditions. rsc.org
| Synthetic Approach | Conventional Methods | Emerging Sustainable Methods |
| Catalysts | Strong acids (e.g., H₂SO₄), transition metals. rsc.orgnih.gov | Green catalysts (iodine, formic acid), nanocatalysts, photocatalysts. ijpsjournal.comacs.orgrsc.org |
| Reaction Conditions | High temperatures, long reaction times, hazardous solvents. nih.gov | Room temperature or moderate heat, rapid reactions, green solvents (water, ethanol). researchgate.netorganic-chemistry.org |
| Efficiency | Often multi-step, generation of byproducts. acs.orgnih.gov | One-pot synthesis, high atom economy, minimal waste. researchgate.netacs.org |
| Environmental Impact | High, due to harsh reagents and waste. nih.gov | Low, adheres to green chemistry principles. ijpsjournal.comresearchgate.net |
Design of Next-Generation Derivatives with Enhanced Selectivity or Activity Profiles
The this compound scaffold is a prime candidate for the design of next-generation derivatives. The existing tert-butyl and amino groups serve as critical handles for structural modification to modulate the compound's physicochemical properties and biological activity. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new molecules. nih.gov
Key strategies for designing next-generation derivatives include:
Modification of the 3-amino group: The amine at the C3 position is a versatile point for derivatization. It can be acylated, alkylated, or used in coupling reactions, such as the Buchwald-Hartwig amination, to introduce a wide variety of substituents. nih.gov These modifications can alter the molecule's hydrogen bonding capacity, lipophilicity, and interaction with biological targets.
Introduction of Bulky or Flexible Side Chains: Research on other aminoquinolines has shown that introducing alkoxy groups or alkyl chains can enhance antimalarial and antimicrobial efficacy. acs.orgacs.org Attaching different alkyl or aryl groups to the this compound framework could lead to derivatives with improved potency or selectivity. A study on 8-quinolinamines found that a 2-tert-butyl group contributed to potent antimalarial activity, highlighting the potential importance of this bulky substituent. acs.org
| Position on Quinoline Ring | Example Substituent | Potential Effect on Activity | Reference |
| C2 | Phenyl, Butyl | Can modulate antimalarial or anticancer activity. | acs.org |
| C3 (Amine Modification) | N-alkylation, Acylation | Alters hydrogen bonding and lipophilicity, impacting target engagement. | nih.gov |
| C4 | Methyl | Can dramatically alter activity profiles, as seen in other quinolinamines. | acs.org |
| C5 | Alkoxy groups (e.g., -OC₅H₁₁) | Shown to increase antimalarial efficacy in 8-quinolinamine series. | acs.orgnih.gov |
| C7 | Chloro | A common substituent in antimalarial 4-aminoquinolines like Chloroquine. | acs.org |
Discovery of Novel Biological Targets and Therapeutic Implications (pre-clinical focus)
Pre-clinical research is the crucial first step in evaluating the therapeutic potential of a new chemical entity. profil.comnih.gov It involves a combination of in vitro (cell-based), in vivo (animal model), and in silico (computational) studies to establish preliminary efficacy and safety profiles. profil.com Quinoline derivatives are known to possess a remarkably broad spectrum of biological activities, including anticancer, antibacterial, antiviral, antifungal, and antileishmanial properties. ijpsjournal.comresearchgate.net
Future pre-clinical investigations for this compound and its derivatives would focus on:
Screening for Broad-Spectrum Bioactivity: Initial studies would likely involve screening the compound against a diverse panel of cancer cell lines, bacterial and fungal strains, and parasites (such as Plasmodium and Leishmania) to identify primary areas of therapeutic potential. acs.orgnih.gov
Target Identification and Validation: For any identified activity, subsequent research would aim to uncover the specific biological target and mechanism of action. For example, some quinoline derivatives act as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases in cancer, while others function as peptide deformylase (PDF) inhibitors in bacteria. nih.govnih.gov Studies could explore if this compound or its analogs engage with these or entirely new targets.
In Vivo Proof-of-Concept: Promising in vitro results would be followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and biodistribution. profil.comiaea.org For instance, if the compound shows antileishmanial activity, its effectiveness would be tested in a hamster or mouse model of leishmaniasis. nih.govmdpi.com
The goal of this pre-clinical phase is to build a comprehensive data package to determine if a compound is a viable candidate for progression into human clinical trials. profil.com
Advanced Applications in Catalysis and Smart Materials Development
Beyond medicine, the unique electronic and structural features of quinoline derivatives make them valuable in materials science. mdpi.com Future research could position this compound as a building block for advanced functional materials.
Potential applications include:
Organic Light-Emitting Diodes (OLEDs): Quinoline-based compounds are utilized in OLED technology due to their high thermal and chemical stability, and their electron-transporting capabilities. researchgate.net The specific electronic properties of this compound could be harnessed to develop new ligands or emitters for more efficient and stable OLEDs.
Chemosensors: The quinoline scaffold can be incorporated into systems designed for the selective detection of ions and molecules. researchgate.net The amine group of this compound could act as a binding site, and its fluorescence properties could be modulated upon binding to a target analyte, making it a candidate for sensor development.
Dyes and Pigments: Quinolines are used in the production of dyes. mdpi.com The chromophoric system of the quinoline ring in this compound could be modified to create novel dyes with specific colors and properties.
Catalysis: Quinoline derivatives can serve as ligands in transition metal catalysis. mdpi.com The nitrogen atom of the quinoline ring and the external amino group could coordinate with metal centers, potentially creating catalysts for various organic transformations.
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and drug discovery, and these tools are poised to accelerate the exploration of this compound. azoai.com
Key applications include:
De Novo Molecular Design: Generative AI models, such as Medical Generative Adversarial Networks (MedGAN), can be trained on known quinoline structures to design novel derivatives with optimized, drug-like properties. azoai.com This could rapidly generate a virtual library of next-generation analogs of this compound for further investigation.
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models correlate the structural features of molecules with their biological activities. mdpi.com By building a QSAR model for a series of this compound derivatives, researchers can predict the activity of newly designed compounds, prioritizing the most promising candidates for synthesis. atlantis-press.com
Reaction Prediction and Synthesis Planning: ML models can predict the outcomes of chemical reactions, including identifying the most likely sites for functionalization on the quinoline ring. doaj.org This can aid chemists in designing efficient synthetic routes to new derivatives.
Virtual Screening and Docking: AI can enhance the accuracy of structure-based virtual screening, where large compound libraries are computationally docked into the binding site of a biological target. mdpi.com This can help identify the most likely biological targets for this compound and its derivatives from a vast number of possibilities.
| AI/ML Technique | Application in Quinoline Research | Potential Benefit for this compound |
| Generative Models (e.g., MedGAN) | Design of novel quinoline scaffolds with specific properties. azoai.com | Rapid generation of a diverse library of derivatives with high predicted activity and drug-likeness. |
| QSAR Modeling | Predicting biological activity based on chemical structure. mdpi.comatlantis-press.com | Prioritizing synthetic targets by predicting the potency of virtual derivatives. |
| Reaction Prediction Models | Predicting regioselectivity and outcomes of synthetic reactions. doaj.org | Designing more efficient and successful synthetic routes to novel analogs. |
| Enhanced Virtual Screening | Improving the accuracy of identifying active compounds from large libraries. mdpi.com | Accelerating the discovery of novel biological targets and therapeutic applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
